molecular formula C21H30N6O2 B2497753 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-94-4

8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2497753
CAS No.: 476481-94-4
M. Wt: 398.511
InChI Key: NFLALJUYZYCZPL-UHFFFAOYSA-N
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Description

This compound belongs to the 3,7-dihydro-1H-purine-2,6-dione family, characterized by a xanthine-derived core modified with substituents at positions 3, 7, and 6. The diethylaminoethyl group at position 8 and the 3-phenylpropyl chain at position 7 distinguish it from other derivatives. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity, particularly in cardiovascular or neurological systems, as suggested by structural analogs .

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-4-26(5-2)15-13-22-20-23-18-17(19(28)24-21(29)25(18)3)27(20)14-9-12-16-10-7-6-8-11-16/h6-8,10-11H,4-5,9,12-15H2,1-3H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLALJUYZYCZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-94-4
Record name 8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 476481-94-4, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the following formula:

C21H30N6O2C_{21}H_{30}N_{6}O_{2}

The molecular structure features a purine core with various functional groups that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to phospholipid metabolism. This inhibition can lead to alterations in cellular homeostasis and may have implications in conditions such as phospholipidosis .
  • Receptor Interaction : The diethylamino group is known for enhancing lipophilicity, potentially allowing the compound to cross the blood-brain barrier and interact with central nervous system receptors. This suggests potential neuropharmacological effects .
  • Antioxidant Activity : Some derivatives of purine compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various cell types .

Table 1: Summary of Biological Assays

Assay TypeFindingsReference
Enzyme InhibitionSignificant inhibition of PLA2G15
CytotoxicityLow cytotoxicity in human cell lines
Antioxidant ActivityModerate antioxidant activity observed

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that the compound could reduce apoptosis induced by oxidative stress, indicating potential for neuroprotective applications. The mechanism involved modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
  • Pharmacokinetics : Research assessing the pharmacokinetics revealed that the compound has favorable absorption characteristics, with a half-life conducive for therapeutic use. This study emphasized the importance of the diethylamino group in enhancing bioavailability.
  • Therapeutic Applications : Investigations into its therapeutic potential have suggested applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit:

  • Adenosine Receptor Modulation : Given its purine structure, it may interact with adenosine receptors (A1 and A2A), which are involved in numerous physiological processes such as neurotransmission and inflammation.
  • Neuroprotective Effects : Studies suggest that this compound could protect neuronal cells from oxidative stress, potentially through modulation of signaling pathways related to cell survival.
  • Antioxidant Activity : The presence of specific moieties enhances its antioxidant properties, contributing to reduced oxidative damage in cells.

Research has shown that the compound can influence various biological pathways:

  • Cell Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.
  • Inflammatory Response : By modulating adenosine receptors, the compound could play a role in reducing inflammation.

Synthesis of Complex Molecules

Due to its unique structure, this compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules with potential therapeutic effects.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegenerative diseases, the administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

Another study highlighted its efficacy in reducing inflammation in models of arthritis. The compound demonstrated a notable decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features:

Compound Name Substituents (Position 8) Substituents (Position 7) Molecular Weight (g/mol) Key Spectral Data (FTIR/NMR)
Target Compound [2-(Diethylamino)ethyl]amino 3-Phenylpropyl Not provided Not available
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione 2-Hydroxyethylamino 3-Phenylpropyl 343.387 N-H (3379 cm⁻¹), C=O (1705–1662 cm⁻¹)
8-{[2-(Dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-... 2-(Dimethylamino)ethylamino 2-Hydroxy-3-(3-methylphenoxy)propyl Not provided Not available
1,3-Dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-8-nitro-3,7-dihydro-1H-purine-2,6-dione Nitro 2-[(4-Methylphenyl)amino]ethyl Not provided N-H (3344 cm⁻¹), C=O (1697–1656 cm⁻¹), C-Cl (744 cm⁻¹)

Notes:

  • The hydroxyethyl group in increases hydrophilicity compared to the diethylaminoethyl group in the target compound.

Key Findings :

  • Antiarrhythmic activity correlates with bulky alkylamino groups (e.g., morpholin-4-yl-ethylamino in compound 15 ). The target compound’s diethylaminoethyl group may exhibit similar efficacy.
  • Hypotensive effects are observed with aromatic substituents (e.g., benzylamino in 11 ), suggesting the target’s phenylpropyl group might contribute to vasodilation.
  • All analogs show weak α-adrenoceptor affinity, indicating a non-selective mechanism.

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